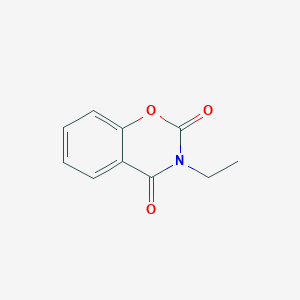
Dimethyl 3,3-dicyanoheptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3-dicyanoheptanedioate is an organic compound with the molecular formula C11H12N2O4 It is a derivative of heptanedioic acid, featuring two cyano groups and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,3-dicyanoheptanedioate can be synthesized through a multi-step process. One common method involves the reaction of malononitrile with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3-dicyanoheptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Heptanedioic acid derivatives.
Reduction: Aminoheptanedioate derivatives.
Substitution: Various substituted heptanedioates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3,3-dicyanoheptanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 3,3-dicyanoheptanedioate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. The cyano groups can undergo nucleophilic addition, while the ester groups can participate in esterification and transesterification reactions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3,3-diacetylpentanedioate
- Dimethyl 3-hydroxy-3-methylpentane-1,5-dioate
- 2,5-Dimethyl-3-furoic acid
Uniqueness
Dimethyl 3,3-dicyanoheptanedioate is unique due to the presence of both cyano and ester groups, which provide a versatile platform for various chemical transformations. This dual functionality distinguishes it from other similar compounds that may only contain one type of functional group.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
dimethyl 3,3-dicyanoheptanedioate |
InChI |
InChI=1S/C11H14N2O4/c1-16-9(14)4-3-5-11(7-12,8-13)6-10(15)17-2/h3-6H2,1-2H3 |
InChI Key |
BHGSJZUBQJXCMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(CC(=O)OC)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


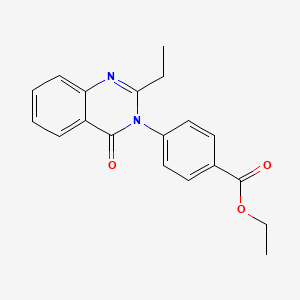
![4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol](/img/structure/B14157947.png)
![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14157952.png)
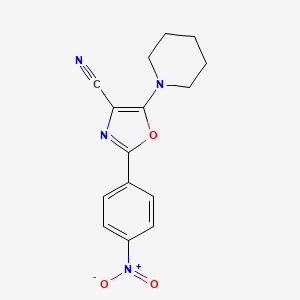
![6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14157956.png)
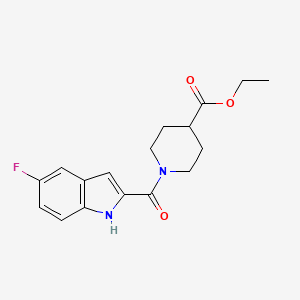
![Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate](/img/structure/B14157963.png)
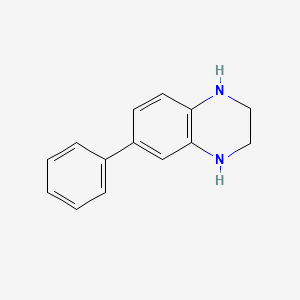
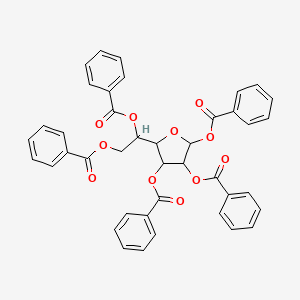
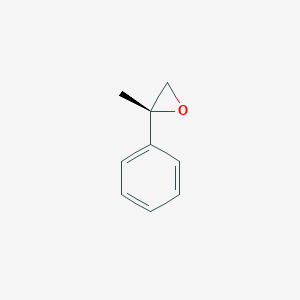
![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
![3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14157989.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
